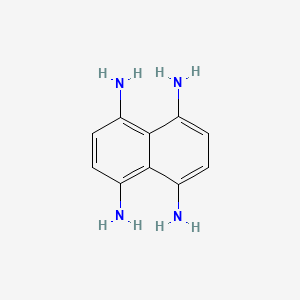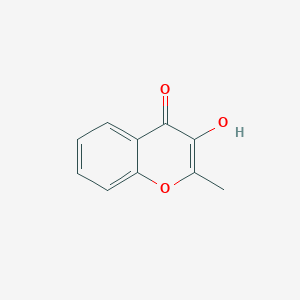
3-hydroxy-2-methyl-4H-chromen-4-one
概述
描述
3-Hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically a hydroxy-substituted flavone. Flavonoids are secondary metabolites of plants and are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The structure of this compound consists of a benzopyran ring system with a hydroxy group at the 3-position and a methyl group at the 2-position.
作用机制
Target of Action
The primary target of 3-hydroxy-2-methyl-4H-chromen-4-one (3-HC) is Aluminium ions (Al³⁺) . This compound has been synthesized for the selective analysis of Al³⁺, acting as a fluorescent probe .
Mode of Action
Upon the addition of Al³⁺, 3-HC displays a redshift with a change in the wavelength of emission maximum from 436 to 465 nm, along with an enhancement in fluorescence intensity . This forms the basis for its sensitive detection. The compound exhibits the phenomenon of excited-state intramolecular proton transfer (ESIPT) .
Biochemical Pathways
The introduction of the 3-hydroxy group in 3-HC allows the formation of intermolecular O—H O C hydrogen bonds, used to build centrosymmetric R2 2(10) ring motifs in the crystal . The compound is part of the flavones subgroup, secondary metabolites of plants .
Result of Action
The interaction of 3-HC with Al³⁺ results in a change in the compound’s fluorescence properties, which can be used for the detection of Al³⁺ . This is particularly relevant given the known toxic effects of Al³⁺ accumulation in the body, including renal failure, dementia, encephalopathy, Parkinson’s disease, etc .
Action Environment
The action of 3-HC is influenced by the presence of Al³⁺ in the environment . The compound has been applied for the determination of Al³⁺ in real water samples (tap water, bottled water, and tube well water), showing good recovery values .
生化分析
Biochemical Properties
3-Hydroxy-2-methyl-4H-chromen-4-one has been synthesized for the selective analysis of Al3+ . On the addition of Al3+, this compound displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity .
Cellular Effects
This compound has been shown to have potential use as an anticancer agent . Detailed studies on its effects on various types of cells and cellular processes are limited due to its poor solubility .
Molecular Mechanism
It has been suggested that it may interact with biomolecules such as enzymes and proteins, leading to changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methyl-4H-chromen-4-one can be achieved through various methods. One common approach involves the aldol condensation of 2-hydroxyacetophenone with an appropriate aldehyde, followed by cyclization to form the chromenone structure . Another method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the chromenone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-Hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic conditions and specific temperatures.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydrochromenones from reduction, and substituted chromenones from electrophilic substitution .
科学研究应用
3-Hydroxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
相似化合物的比较
3-Hydroxy-2-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
3-Hydroxyflavone: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4H-chromen-4-one: Lacks the hydroxy group at the 3-position.
4H-Chromen-4-one: The parent compound without any substituents.
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.
属性
IUPAC Name |
3-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOXEUODKJBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438850 | |
| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22105-10-8 | |
| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
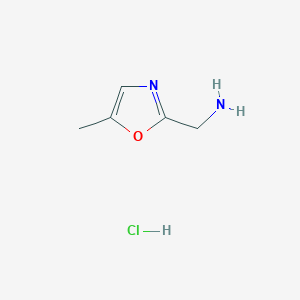
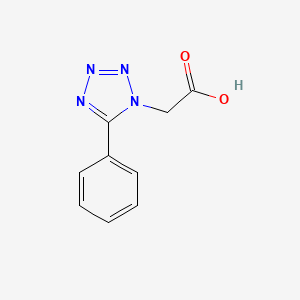
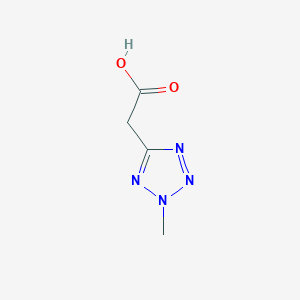
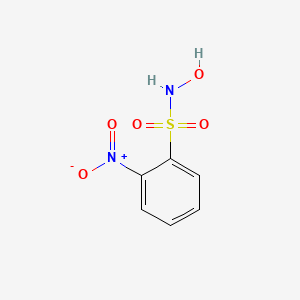
![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 2-Benzyl-4-(Hydroxymethyl)-2,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049739.png)
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)
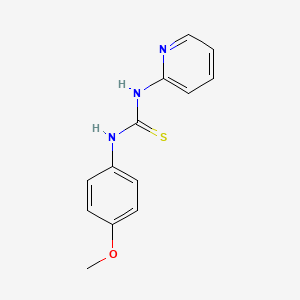
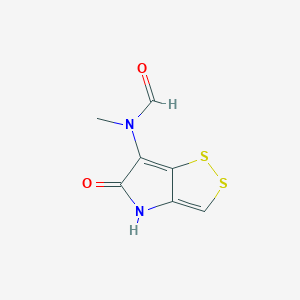
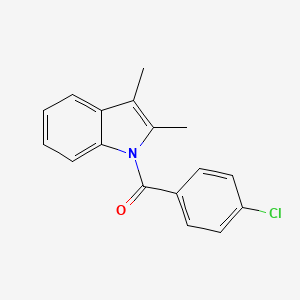
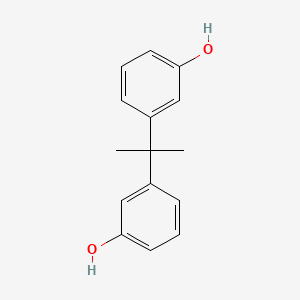
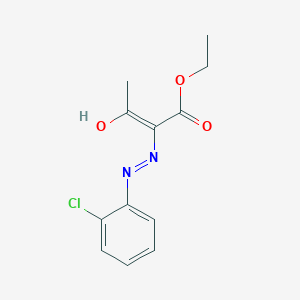
![{[(3-Bromoprop-2-yn-1-yl)oxy]methyl}benzene](/img/structure/B3049750.png)
